3-Amino-4-ethyl-5H-pyrido(4,3-b)indole acetate
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Overview
Description
3-Amino-4-ethyl-5H-pyrido(4,3-b)indole acetate is a heterocyclic compound that belongs to the class of pyridoindoles. This compound is characterized by its unique structure, which includes an indole ring fused with a pyridine ring, and an amino group at the 3-position. The acetate form of this compound is often used in various chemical and biological studies due to its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-ethyl-5H-pyrido(4,3-b)indole acetate typically involves the cyclization of 2-acetamido-3-(2-indolyl)alkanoic acids under acidic conditions to form 1,2-dihydro-γ-carbolines. This is followed by dehydrogenation to yield the γ-carbolinecarboxylates, which are then converted to the amino form through Curtius rearrangement . An alternative method involves the thermolysis of 4-(1-benzotriazolyl)-3,6-dimethyl-2-pyridinamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-ethyl-5H-pyrido(4,3-b)indole acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted indoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-4-ethyl-5H-pyrido(4,3-b)indole acetate has a wide range of applications in scientific research:
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-ethyl-5H-pyrido(4,3-b)indole acetate involves its interaction with cellular components, leading to various biological effects. It is known to induce apoptosis through the activation of caspases and other apoptotic pathways . The compound can be taken up by cells via monoamine transporters, where it exerts its effects by interfering with cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Amino-4-ethyl-5H-pyrido(4,3-b)indole acetate is unique due to its specific structural features, such as the ethyl group at the 4-position and the acetate form, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.
Properties
CAS No. |
75240-20-9 |
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Molecular Formula |
C15H17N3O2 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
acetic acid;4-ethyl-5H-pyrido[4,3-b]indol-3-amine |
InChI |
InChI=1S/C13H13N3.C2H4O2/c1-2-8-12-10(7-15-13(8)14)9-5-3-4-6-11(9)16-12;1-2(3)4/h3-7,16H,2H2,1H3,(H2,14,15);1H3,(H,3,4) |
InChI Key |
TWFWCARWOAPZFC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CN=C1N)C3=CC=CC=C3N2.CC(=O)O |
Origin of Product |
United States |
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